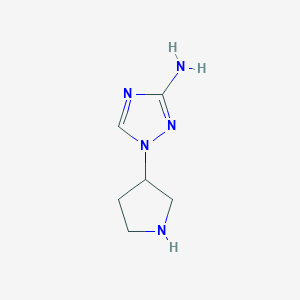
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-3-amine is a compound that features a pyrrolidine ring fused with a triazole ring. This combination of heterocyclic structures makes it an interesting subject for research due to its potential biological and chemical properties. The pyrrolidine ring is known for its versatility in medicinal chemistry, while the triazole ring is often associated with various pharmacological activities .
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through intramolecular cyclization reactions . The triazole ring is then introduced via a cycloaddition reaction, often using azides and alkynes as starting materials . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine or triazole rings are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-3-amine can be compared with other compounds featuring pyrrolidine or triazole rings:
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their additional functional groups and biological activities.
Triazole derivatives: Compounds such as 1,2,3-triazoles and 1,2,4-triazoles have similar triazole rings but may vary in their substitution patterns and pharmacological properties.
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-pyrrolidin-3-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11N5/c7-6-9-4-11(10-6)5-1-2-8-3-5/h4-5,8H,1-3H2,(H2,7,10) |
InChI Key |
YPZNVXJUHKZKNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















